4-Chloro-N-(2-dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-benzamide
Overview
Description
4-Chloro-N-(2-dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-benzamide is a useful research compound. Its molecular formula is C17H17ClF3N3O and its molecular weight is 371.8 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-N-(2-dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article summarizes its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C15H17ClF3N3
- Molecular Weight : 343.77 g/mol
Its structure is characterized by a chloro group, a dimethylamino ethyl moiety, and a trifluoromethyl pyridine ring, which may contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in cell signaling. The compound's interaction with GPCRs may influence pathways related to inflammation and pain modulation .
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cancer cell viability .
Anticancer Activity
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Cell Viability Studies : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.
Cell Line IC50 (µM) A549 (Lung Cancer) 12.5 MCF7 (Breast Cancer) 15.0 HeLa (Cervical Cancer) 10.0 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells .
Anti-inflammatory Activity
Studies have indicated that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models, administration resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies
- Case Study on Lung Cancer : A study conducted on A549 cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers after 48 hours of exposure .
- Animal Model Study : In a murine model of arthritis, administration of the compound significantly reduced joint swelling and histological signs of inflammation compared to control groups .
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)ethyl]-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O/c1-23(2)9-10-24(16(25)12-3-6-14(18)7-4-12)15-8-5-13(11-22-15)17(19,20)21/h3-8,11H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZVXKUQBAEFQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC=C(C=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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